molecular formula C15H21NO4 B613744 Boc-d-beta-homophenylalanine CAS No. 138782-45-3

Boc-d-beta-homophenylalanine

Cat. No.: B613744
CAS No.: 138782-45-3
M. Wt: 279,33 g/mole
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Description

Boc-d-beta-homophenylalanine: is a derivative of the amino acid phenylalanine. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a D-beta-amino acid structure. This compound is widely used in peptide synthesis due to its stability and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: Boc-d-beta-homophenylalanine can be synthesized from D-phenylalanine through a multi-step reaction. The process typically involves the following steps:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of production .

Chemical Reactions Analysis

Types of Reactions: Boc-d-beta-homophenylalanine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Boc-d-beta-homophenylalanine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Boc-d-beta-homophenylalanine involves its incorporation into peptides and proteins. The Boc group protects the amino acid during synthesis, preventing unwanted side reactions. Once incorporated, the Boc group can be removed to reveal the active amino acid, which can then interact with molecular targets and pathways. This allows for the study of specific protein functions and interactions .

Comparison with Similar Compounds

    Boc-d-phenylalanine: Similar structure but lacks the beta-homophenyl group.

    Fmoc-d-beta-homophenylalanine: Uses a different protecting group (fluorenylmethyloxycarbonyl) instead of Boc.

    Cbz-d-beta-homophenylalanine: Uses a benzyloxycarbonyl protecting group.

Uniqueness: Boc-d-beta-homophenylalanine is unique due to its specific protecting group and beta-homophenyl structure, which provides stability and reactivity in peptide synthesis. This makes it particularly useful for creating peptides with precise sequences and properties .

Properties

IUPAC Name

(3R)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-15(2,3)20-14(19)16-12(10-13(17)18)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,16,19)(H,17,18)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACKWQHCPHJQANL-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CC1=CC=CC=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50427389
Record name boc-d-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

101555-61-7
Record name (βR)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]benzenebutanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=101555-61-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name boc-d-beta-homophenylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50427389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R)-3-{[(tert-butoxy)carbonyl]amino}-4-phenylbutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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